molecular formula C13H18O4 B12006423 3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl)propanoic acid

3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl)propanoic acid

Cat. No.: B12006423
M. Wt: 238.28 g/mol
InChI Key: PCCFNLPWOFTZPJ-UHFFFAOYSA-N
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Description

3-(7a-Methyl-1,5-dioxooctahydro-1H-inden-4-yl)propanoic acid is an organic compound with the molecular formula C13H18O4 It is characterized by its unique structure, which includes a propanoic acid moiety attached to a substituted octahydro-1H-inden-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl)propanoic acid typically involves multi-step organic reactions One common method starts with the cyclization of a suitable precursor to form the octahydro-1H-inden-4-yl core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and chromatography to isolate and purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: In chemistry, 3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid
  • 3-(3-methyl-1H-indol-1-yl)propanoic acid
  • 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Comparison: Compared to these similar compounds, 3-(7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the octahydro-1H-inden-4-yl group. This structural uniqueness can lead to different chemical reactivity and biological activity, making it a compound of particular interest in research and industrial applications.

Properties

IUPAC Name

3-(7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13-7-6-10(14)8(2-5-12(16)17)9(13)3-4-11(13)15/h8-9H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFNLPWOFTZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(C1CCC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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